(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
Description
Introduction and Research Context
Historical Development of Sulfonyl Azetidine Research
The exploration of azetidine derivatives began in the mid-20th century, but their structural complexity and synthetic challenges limited early applications. A transformative shift occurred in the 2010s with the advent of strain-release reagents like azabicyclo[1.1.0]butane (ABB), which enabled modular azetidine synthesis through nucleophilic ring-opening reactions. Baran’s pioneering work demonstrated the utility of ABB derivatives for late-stage azetidinylation of amines, bypassing traditional multistep routes.
The integration of sulfonyl groups into azetidines gained momentum after Sharpless’s 2014 introduction of sulfur(VI) fluoride exchange (SuFEx) chemistry, which highlighted sulfonyl fluorides as stable yet reactive handles for bioconjugation. By 2024, the development of azetidine sulfonyl fluorides (ASFs) as carbocation precursors marked a breakthrough. Researchers achieved divergent synthesis of 3-aryl-3-substituted azetidines via defluorosulfonylation (deFS), enabling coupling with diverse nucleophiles under mild thermal conditions (60°C). For example, PMP(Cbz)ASF (11 ) reacted with morpholine to yield amino-azetidines in 82% yield, showcasing the method’s efficiency.
Table 1: Key Milestones in Sulfonyl Azetidine Chemistry
Scientific Significance in Contemporary Medicinal Chemistry
The target compound combines two strategic elements:
- Azetidine Core : The four-membered ring imposes conformational rigidity, improving target binding specificity compared to flexible acyclic analogs. Computational studies on related cis-2,4-disubstituted azetidines revealed steric parameters critical for enantioselective catalysis, with Flack parameter analysis confirming absolute configurations.
- Dual Sulfonyl Motifs : The isobutylsulfonyl group enhances metabolic stability by resisting oxidative degradation, while the morpholinosulfonyl moiety improves aqueous solubility through hydrogen-bond acceptor capacity. This duality mirrors trends in kinase inhibitor design, where sulfonamides balance lipophilicity and solubility.
Synthetic routes to analogous structures exploit ASF reactivity. For instance, N-Cbz-ASFs (11–15 ) undergo deFS with amines to yield 3-aryl-3-aminosulfonyl azetidines, a class including the target compound. The methanone linker at position 1 stabilizes the azetidine ring’s puckered conformation, as evidenced by X-ray crystallography of OSF analogs.
Research Trajectory and Academic Inquiry Scope
Future investigations will likely focus on three areas:
- PROTAC Linker Design : The morpholinosulfonyl group’s polarity aligns with E3 ligase recruiter motifs (e.g., pomalidomide derivatives). Replacing traditional polyethylene glycol (PEG) linkers with sulfonyl azetidines could improve proteolysis-targeting chimera (PROTAC) blood-brain barrier penetration.
- Diversification Strategies : The isobutylsulfonyl group serves as a handle for further functionalization. Analogous OSF reagents like 132 and 133 underwent benzylation and fluorobenzylation, respectively, followed by nucleophilic substitution to yield drug analogs. Applying similar logic, the target compound’s isobutyl chain could be modified via radical thiol-ene reactions or palladium-catalyzed cross-couplings.
- Computational Modeling : Molecular dynamics simulations could predict the compound’s binding to sulfotransferases or kinases. Prior studies on cis-azetidine ligands demonstrated correlations between substituent bulk (e.g., 1-naphthyl vs. phenyl) and catalytic enantioselectivity, suggesting analogous structure-activity relationship (SAR) studies for this scaffold.
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S2/c1-14(2)13-27(22,23)17-11-19(12-17)18(21)15-3-5-16(6-4-15)28(24,25)20-7-9-26-10-8-20/h3-6,14,17H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWYDIYGJIBZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.
Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation using isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using a suitable morpholine derivative.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through a condensation reaction between the azetidine and morpholine intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups or the azetidine ring, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic benefits and mechanisms of action.
Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent in several areas:
Preclinical Studies on Similar Compounds
A study on bis(morpholino-1,3,5-triazine) derivatives demonstrated significant antitumor efficacy in vitro and in vivo, suggesting that modifications to the morpholino structure can yield potent anticancer agents . This highlights the potential for our compound to be effective in similar applications.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of similar compounds to various protein targets involved in disease pathogenesis. Such studies are essential for understanding how our compound might interact at the molecular level, offering insights into its therapeutic potential and guiding further experimental validation .
Table 1: Comparison of Structural Features
| Feature | This compound | Analogous Compounds |
|---|---|---|
| Core Structure | Azetidine ring with sulfonyl substituents | Morpholino derivatives |
| Potential Applications | Cancer therapy, neurological disorders | Antidepressants, anti-cancer agents |
| Mechanism of Action | GPCR modulation, enzymatic inhibition | Similar mechanisms |
Table 2: Summary of Preclinical Findings
Mechanism of Action
The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups and the azetidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
Target Compound vs. Triazole-Based Sulfonyl Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone )
- Core Ring: The target compound uses an azetidine (4-membered) ring, while triazole derivatives (e.g., ) employ a 1,2,4-triazole (5-membered) core.
- Sulfonyl Substituents : Both compounds feature sulfonyl groups, but the target compound substitutes an isobutyl chain and morpholine ring, whereas the triazole derivative uses a phenylsulfonyl group. The morpholine group enhances hydrophilicity, which may improve aqueous solubility over phenylsulfonyl groups.
Target Compound vs. Imidazo[1,2-a]pyridine Derivatives (e.g., 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one )
- Heterocyclic System: Imidazo[1,2-a]pyridine derivatives () incorporate a fused bicyclic system, offering extended π-conjugation.
- Sulfonyl Groups : The methylsulfonyl group in is smaller and less sterically hindered than the target’s isobutylsulfonyl group, which may influence membrane permeability and metabolic stability.
Physicochemical Properties
Biological Activity
The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes an azetidine ring and sulfonamide functionalities. The presence of these moieties suggests possible interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Properties : Similar compounds with sulfonamide groups have been linked to anti-inflammatory effects, which may extend to this compound.
- Anticancer Potential : Investigations into related structures have revealed cytotoxicity against cancer cell lines, indicating a need for further exploration in this area.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonamide moiety may interact with enzymes such as carbonic anhydrase or matrix metalloproteinases, which are critical in various physiological processes.
- Receptor Modulation : The azetidine structure could facilitate binding to G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Anti-inflammatory | |
| Compound C | Cytotoxicity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative, suggesting that modifications could enhance activity.
- In Vivo Anti-inflammatory Study : In a murine model of inflammation, administration of a structurally similar compound led to a significant reduction in paw swelling compared to controls. This supports the hypothesis that this compound may possess similar anti-inflammatory properties.
Research Findings
Recent investigations into the pharmacological profile of sulfonamide-containing compounds have revealed:
- Low Toxicity Profiles : Toxicity assessments indicate that related compounds exhibit low hepatotoxicity and mutagenicity, making them suitable candidates for further development.
- High Affinity for Target Enzymes : Computational studies predict high binding affinities for COX-2 and other inflammatory mediators, supporting its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
